molecular formula C15H10Cl2N4O2S B2995924 2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide CAS No. 2094230-73-4

2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide

Cat. No.: B2995924
CAS No.: 2094230-73-4
M. Wt: 381.23
InChI Key: DMNHFIUXXFFMKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with chlorine atoms and a carboxamide group The compound also contains a thiadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and thiadiazole intermediates. Common synthetic routes include:

    Formation of the Pyridine Intermediate: This can be achieved through chlorination of pyridine derivatives.

    Synthesis of the Thiadiazole Intermediate: This involves the cyclization of appropriate precursors under specific conditions.

    Coupling Reaction: The final step involves coupling the pyridine and thiadiazole intermediates under conditions that promote the formation of the carboxamide bond.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, particularly involving the thiadiazole ring.

    Coupling Reactions: The carboxamide group can engage in coupling reactions with other functional groups.

Common Reagents and Conditions

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under basic conditions.

    Oxidation: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the thiadiazole ring.

Scientific Research Applications

2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.

    Materials Science: Can be used in the development of new materials with specific electronic or optical properties.

    Biological Studies: May serve as a probe or inhibitor in biochemical assays due to its ability to interact with various biological targets.

Mechanism of Action

The mechanism of action of 2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3-nitropyridine: Shares the pyridine and chlorine substitution but lacks the thiadiazole and methoxyphenyl groups.

    3-Methoxyphenyl Derivatives: Compounds with similar methoxyphenyl groups but different core structures.

Uniqueness

2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties not found in simpler analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2,6-dichloro-N-[3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N4O2S/c1-23-9-4-2-3-8(7-9)13-19-15(24-21-13)20-14(22)10-5-6-11(16)18-12(10)17/h2-7H,1H3,(H,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNHFIUXXFFMKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NSC(=N2)NC(=O)C3=C(N=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.